Cas no 179250-28-3 (2-(4-N-Boc-piperazinyl)benzyl Alcohol)

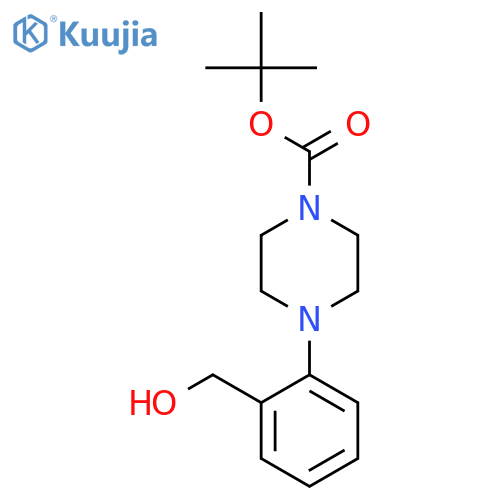

179250-28-3 structure

商品名:2-(4-N-Boc-piperazinyl)benzyl Alcohol

2-(4-N-Boc-piperazinyl)benzyl Alcohol 化学的及び物理的性質

名前と識別子

-

- 1-Piperazinecarboxylicacid, 4-[2-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester

- 1-(2-hydroxymethyl-phenyl)-piperazine-4-carboxylic acid tert-butyl-ester

- tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate

- tert-butyl 4-[2-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate

- 1-t-butoxycarbonyl-4-(2-hydroxymethylphenyl)-piperazine

- 1-tert-butoxycarbonyl-4-(2-(hydroxymethyl)phenyl)piperazine

- 2-(4-N-Boc-piperazinyl)benzyl alcohol

- 4-(2-Hydroxymethylphenyl)piperazine-1-carboxylic acid t-butyl ester

- 4-(2-hydroxymethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

- AC1OFHSD

- CTK4D7229

- PubChem11335

- SureCN615074

- 4-[2-(HYDROXYMETHYL)PHENYL]PIPERAZINE, N1-BOC PROTECTED

- 1-(2-HYDROXYMETHYL-PHENYL)-PIPERAZINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER

- MQZUQGHXDLMAKT-UHFFFAOYSA-N

- FT-0603800

- 179250-28-3

- 1-boc-4-(2-hydroxymethyl-phenyl)-piperazine

- 1-boc-4-(hydroxymethyl-phenyl)-piperazine

- DTXSID50427804

- tert-Butyl 4-(2-(hydroxymethyl)phenyl)piperazine-1-carboxylate

- SCHEMBL615074

- MS-22252

- 1-Piperazinecarboxylic acid, 4-[2-(hydroxymethyl)phenyl]-, 1,1-dimethylethyl ester

- 1-t-butoxycarbonyl-4-(2-hydroxymethyl-phenyl)-piperazine

- TERT-BUTYL4-[2-(HYDROXYMETHYL)PHENYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

- AKOS015909400

- A3977

- W-206267

- DB-010758

- 2-(4-N-Boc-piperazinyl)benzyl Alcohol

-

- MDL: MFCD06657282

- インチ: InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-7-5-4-6-13(14)12-19/h4-7,19H,8-12H2,1-3H3

- InChIKey: MQZUQGHXDLMAKT-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2CO

計算された属性

- せいみつぶんしりょう: 292.17900

- どういたいしつりょう: 292.17869263g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 346

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 53Ų

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 67 °C

- ふってん: 440.9±45.0 °C at 760 mmHg

- フラッシュポイント: 220.5±28.7 °C

- 屈折率: 1.553

- PSA: 53.01000

- LogP: 2.23890

- じょうきあつ: 0.0±1.1 mmHg at 25°C

2-(4-N-Boc-piperazinyl)benzyl Alcohol セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(4-N-Boc-piperazinyl)benzyl Alcohol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B663410-100mg |

2-(4-N-Boc-piperazinyl)benzyl Alcohol |

179250-28-3 | 100mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B663410-500mg |

2-(4-N-Boc-piperazinyl)benzyl Alcohol |

179250-28-3 | 500mg |

$ 185.00 | 2022-06-07 | ||

| TRC | B663410-1g |

2-(4-N-Boc-piperazinyl)benzyl Alcohol |

179250-28-3 | 1g |

$ 275.00 | 2022-06-07 |

2-(4-N-Boc-piperazinyl)benzyl Alcohol 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

3. Water

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

179250-28-3 (2-(4-N-Boc-piperazinyl)benzyl Alcohol) 関連製品

- 444582-90-5(1-Boc-4-(2-carboxyphenyl)piperazine)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量